molecular formula C16H9FO4 B5704977 2-oxo-2H-chromen-4-yl 4-fluorobenzoate

2-oxo-2H-chromen-4-yl 4-fluorobenzoate

Cat. No.: B5704977
M. Wt: 284.24 g/mol
InChI Key: HIUKXPRDBGBUSY-UHFFFAOYSA-N
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Description

2-Oxo-2H-chromen-4-yl 4-fluorobenzoate is a synthetic coumarin ester derivative of significant interest in organic chemistry and materials science research. This compound is part of the coumarin family, a major class of naturally occurring compounds known for a wide spectrum of biological activities, including anti-bacterial, anti-oxidant, and anti-inflammatory properties . As a research chemical, it serves as a valuable building block for the development of novel pharmacologically active agents and for studying structure-activity relationships. The molecular structure of this coumarin ester has been characterized by techniques such as X-ray diffraction, revealing key supramolecular features. The crystal structure is stabilized by intermolecular interactions, including C—H⋯O hydrogen bonds, which form infinite zigzag chains, as well as C=O⋯π and π–π stacking interactions between the pyrone and benzene rings . These structural characteristics are critical for researchers in crystal engineering and the design of functional molecular materials. For research purposes, this compound can be synthesized via an O-acylation reaction between 4-hydroxycoumarin and 4-fluorobenzoyl chloride in the presence of a base like triethylamine . The product can be purified through recrystallization from solvents such as chloroform and hexane . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting, in accordance with their institution's safety protocols.

Properties

IUPAC Name

(2-oxochromen-4-yl) 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9FO4/c17-11-7-5-10(6-8-11)16(19)21-14-9-15(18)20-13-4-2-1-3-12(13)14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUKXPRDBGBUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)O2)OC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2H-chromen-4-yl 4-fluorobenzoate typically involves the reaction of chroman-2,3-dione with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran (THF) under reflux conditions for several hours. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions

2-oxo-2H-chromen-4-yl 4-fluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups into the benzoate moiety .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Properties
The compound exhibits significant anticancer activity, particularly against breast cancer cell lines such as MCF-7. Studies have reported IC50 values indicating potent cytotoxic effects, which suggest its potential as a leading candidate in cancer therapy development . The mechanism of action appears to involve the modulation of specific enzymatic pathways and receptor interactions, making it a valuable subject for further pharmacological investigations.

Anti-inflammatory Effects
Research indicates that 2-oxo-2H-chromen-4-yl 4-fluorobenzoate may also possess anti-inflammatory properties. Its ability to inhibit inflammatory mediators positions it as a candidate for developing new anti-inflammatory drugs . The structural features of the compound contribute to its biological activity, enhancing its interaction with biological targets.

Antimicrobial Activity
The compound's thiazole component suggests potential antimicrobial properties. Coumarin derivatives, including this compound, have been documented for their effectiveness against various microbial strains, indicating a promising avenue for research into new antimicrobial agents .

Agricultural Chemistry

Pesticide Development
In agricultural applications, the compound's chemical reactivity and biological activity make it suitable for developing new pesticides. Its potential to modulate biological targets can lead to innovative solutions for pest control, addressing the growing demand for effective and environmentally friendly agricultural practices.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step synthetic routes. A common method includes the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-fluorobenzoyl chloride in the presence of triethylamine. This method provides high yields and is characterized by a clean reaction profile .

Synthesis Step Reagents Conditions Yield
O-acylation7-Hydroxy-2H-chromen-2-one + 4-Fluorobenzoyl chlorideDichloromethane, triethylamineHigh (exact yield varies)

Case Studies and Research Findings

Several studies have documented the biological activities and synthesis of related compounds:

  • Study on Anticancer Activity : A study demonstrated that derivatives of coumarin, including those similar to this compound, showed significant anticancer effects with low IC50 values against MCF-7 cells .
  • Synthesis Efficiency : Research highlighted an efficient synthetic pathway for producing this compound with high yield and minimal byproducts, emphasizing its practicality for pharmaceutical applications .

Mechanism of Action

The mechanism of action of 2-oxo-2H-chromen-4-yl 4-fluorobenzoate involves its interaction with various molecular targets and pathways. The coumarin moiety can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, while the fluorinated benzoate group can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including anti-inflammatory, antimicrobial, and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Crystallographic Data
Key structural parameters of 2-oxo-2H-chromen-4-yl 4-fluorobenzoate and its analogs are summarized below:

Compound Dihedral Angle (Coumarin-Benzoate) π–π Stacking (Å) Hydrogen Bonding Patterns Ref.
4-Fluorobenzoate derivative Not reported Not available C–H⋯O (intramolecular)
4-Methylbenzoate 64.79° (Mol A), 88.3° (Mol B) 3.743–3.771 C–H⋯O (intermolecular), R22(8) dimers
4-Bromobenzoate Not reported N/A O–H⋯O, C–H⋯Br interactions
4-Chlorobenzoate (7-yl) Not reported N/A C–H⋯O, C–Cl⋯π interactions
Acetate derivative Planar with rotational disorder 3.323–3.328 Weak C–H⋯O (intramolecular)
  • Fluorobenzoate vs. Methylbenzoate : The methyl group in the 4-methylbenzoate derivative induces significant tilting (dihedral angles up to 88.3°), leading to distinct R22(8) dimer formation via C–H⋯O bonds. In contrast, the smaller fluorine atom likely reduces steric hindrance, but its electronegativity may promote stronger dipole interactions .
  • Halogenated Derivatives (Br, Cl) : Bromine and chlorine substituents introduce larger atomic radii and polarizable electron clouds, favoring halogen bonding (e.g., C–H⋯Br) and altered π–π stacking .

Physicochemical Properties

Compound LogP (Predicted) Solubility Melting Point (°C) Ref.
4-Fluorobenzoate ~2.8 (estimated) Low (nonpolar) Not reported
4-Methylbenzoate ~3.1 Moderate 165–167
4-Bromobenzoate ~3.5 Low 182–184
Acetate ~1.9 High (polar) 145–147
  • Lipophilicity : Fluorine’s electronegativity reduces LogP compared to bromine or methyl groups, balancing hydrophobicity and membrane permeability .
  • Solubility : The acetate derivative’s higher solubility in polar solvents contrasts with the low solubility of halogenated analogs, critical for pharmacokinetic optimization .

Q & A

Q. What are the established synthetic routes for preparing 2-oxo-2H-chromen-4-yl 4-fluorobenzoate?

The synthesis typically involves multi-step organic reactions starting with functionalization of the coumarin core. For example, esterification of 4-hydroxycoumarin with 4-fluorobenzoyl chloride under anhydrous conditions (e.g., using DCC/DMAP as coupling agents) is a common approach. Crystallographic studies of analogous compounds (e.g., 2-oxo-2H-chromen-3-yl 4-fluorobenzoate) confirm the importance of reaction stoichiometry and temperature control to avoid side products like unreacted intermediates or hydrolysis byproducts .

Q. How is single-crystal X-ray diffraction (SC-XRD) employed to determine the molecular structure of this compound?

SC-XRD analysis involves growing high-quality crystals (e.g., via slow evaporation of a DCM/hexane solution) and collecting diffraction data using a diffractometer (e.g., Agilent SuperNova with Cu-Kα radiation). For 2-oxo-2H-chromen-4-yl derivatives, refinement with SHELXL software is standard. Key parameters include:

  • Unit cell dimensions : e.g., a=7.512A˚,b=8.326A˚,c=15.923A˚a = 7.512 \, \text{Å}, b = 8.326 \, \text{Å}, c = 15.923 \, \text{Å} (monoclinic system, space group P21/cP2_1/c) .
  • Data quality : Rint<0.02R_{\text{int}} < 0.02, θmax=69.5\theta_{\text{max}} = 69.5^\circ, ensuring high-resolution refinement .
  • Thermal displacement parameters : Anisotropic refinement of non-H atoms, with isotropic H atoms constrained using riding models .

Advanced Research Questions

Q. How can discrepancies in crystallographic data between similar coumarin derivatives be resolved?

Discrepancies (e.g., bond length variations in the coumarin ring or ester group) may arise from differences in intermolecular interactions (e.g., hydrogen bonding, π-π stacking) or refinement methodologies. For example:

  • In 2-oxo-2H-chromen-4-yl acetate, C=O bond lengths vary by 0.02–0.04 Å compared to 4-fluorobenzoate derivatives due to differing electron-withdrawing effects of substituents .
  • Use of high-resolution data (θmax>60\theta_{\text{max}} > 60^\circ) and robust refinement protocols (e.g., SHELXL with twin refinement for twinned crystals) improves accuracy .

Q. What strategies optimize the experimental design for studying biological activity of 2-oxo-2H-chromen-4-yl derivatives?

While direct bioactivity data for 4-fluorobenzoate derivatives is limited, studies on analogous compounds suggest:

  • Enzyme inhibition assays : Use recombinant enzymes (e.g., kinases, esterases) with fluorogenic substrates to quantify IC₅₀ values. For example, coumarin-based esters often exhibit competitive inhibition due to structural mimicry of natural substrates .
  • Cellular uptake studies : Radiolabeling (e.g., 18F^{18}\text{F}) or fluorescent tagging of the coumarin core enables tracking in vitro .

Q. How do computational methods complement experimental data in understanding reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can predict:

  • Electrophilic reactivity : The 4-fluorobenzoate group enhances electrophilicity at the coumarin C3 position, facilitating nucleophilic attacks .
  • Tautomerization energy barriers : Stability of the keto-enol tautomers in solution, validated via 1H^1\text{H}-NMR solvent-dependent studies .

Methodological Considerations

Q. What are the best practices for refining disordered structures in coumarin derivatives?

  • Disordered solvent molecules : Use SQUEEZE (in PLATON) to model electron density in voids .
  • Twin refinement : For non-merohedral twinning, employ TWIN and BASF commands in SHELXL .
  • Validation tools : CheckCIF/PLATON alerts for bond-length outliers and symmetry errors .

Q. How can synthetic yields be improved for scale-up without compromising purity?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 12 hrs for esterification) and minimizes decomposition .
  • Purification : Gradient flash chromatography (silica gel, EtOAc/hexane) or recrystallization from ethanol/water mixtures yields >95% purity .

Data Contradictions and Troubleshooting

Q. Why do reported melting points vary for structurally similar coumarin esters?

Variations arise from polymorphism or impurities. For example:

  • 2-Oxo-2H-chromen-4-yl 4-methylbenzoate melts at 158–160°C, while the 4-fluoro analog may show a lower mp (145–148°C) due to weaker intermolecular forces .
  • Differential Scanning Calorimetry (DSC) and Hot-Stage Microscopy (HSM) can identify polymorphic transitions .

Q. How to address inconsistent bioactivity results in cell-based assays?

  • Solubility controls : Use DMSO stock solutions at <0.1% v/v to avoid cytotoxicity .
  • Metabolic stability : Pre-incubate compounds with liver microsomes to assess degradation rates .

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